(5E)-5-(2-ethoxybenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Overview
Description
(5E)-5-(2-ethoxybenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, an ethoxybenzylidene group, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2-ethoxybenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-ethoxybenzaldehyde with 3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione. The reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate, and is carried out in an appropriate solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(2-ethoxybenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted thiazolidinedione derivatives.
Scientific Research Applications
(5E)-5-(2-ethoxybenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-diabetic agent due to its thiazolidinedione core, which is known to activate peroxisome proliferator-activated receptors (PPARs).
Biological Research: The compound is used in studies related to its anti-inflammatory and anti-cancer properties.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (5E)-5-(2-ethoxybenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as PPARs. By binding to these receptors, the compound can modulate the expression of genes involved in glucose and lipid metabolism, thereby exerting its therapeutic effects. Additionally, its anti-inflammatory and anti-cancer activities are attributed to its ability to inhibit specific signaling pathways and enzymes involved in these processes.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an anti-diabetic agent.
Pioglitazone: A thiazolidinedione compound with similar therapeutic applications.
Troglitazone: An older thiazolidinedione drug that was withdrawn from the market due to safety concerns.
Uniqueness
(5E)-5-(2-ethoxybenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is unique due to its specific structural modifications, such as the presence of the ethoxybenzylidene and propynyl groups. These modifications can potentially enhance its biological activity and selectivity compared to other thiazolidinedione derivatives.
Properties
IUPAC Name |
(5E)-5-[(2-ethoxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-3-9-16-14(17)13(20-15(16)18)10-11-7-5-6-8-12(11)19-4-2/h1,5-8,10H,4,9H2,2H3/b13-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMILJYQBIBNCW-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=O)S2)CC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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